An In-Depth Technical Guide to Amino-PEG11-Amine
An In-Depth Technical Guide to Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Introduction to Amino-PEG11-Amine
Amino-PEG11-Amine is a homobifunctional crosslinking reagent that plays a pivotal role in modern bioconjugation and drug development. It consists of a central hydrophilic chain of eleven ethylene glycol units, flanked by a primary amine group at each terminus. This structure imparts several advantageous properties, making it a versatile tool for covalently linking molecules.
The polyethylene glycol (PEG) backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a critical feature for biological applications. Furthermore, PEGylation, the process of attaching PEG chains to molecules, can reduce the immunogenicity of therapeutic proteins and prolong their circulation half-life. The terminal primary amine groups are highly reactive towards a variety of functional groups, enabling the straightforward and efficient conjugation of biomolecules.
Physicochemical and Technical Data
The properties of Amino-PEG11-Amine are summarized in the table below, providing key data for its application in experimental settings.
| Property | Value |
| Chemical Name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diamine |
| Synonyms | H2N-PEG11-NH2, Diamino-PEG11 |
| CAS Number | 479200-82-3 |
| Molecular Formula | C24H52N2O11 |
| Molecular Weight | 544.68 g/mol |
| Purity | Typically ≥95% |
| Appearance | Colorless oil to white solid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C, protected from moisture |
| Reactivity | The primary amine groups react with carboxylic acids (in the presence of a coupling agent), activated esters (e.g., NHS esters), and aldehydes/ketones. |
Key Applications in Research and Drug Development
Amino-PEG11-Amine is extensively utilized in several cutting-edge areas of biopharmaceutical research:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Amino-PEG11-Amine can serve as the hydrophilic linker, connecting the antibody to the drug. The PEG component helps to improve the ADC's solubility and pharmacokinetic profile.
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Amino-PEG11-Amine is a commonly used linker in PROTAC design, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex.
-
Bioconjugation and Surface Modification: The bifunctional nature of Amino-PEG11-Amine allows for the crosslinking of proteins, peptides, and other biomolecules. It is also used to modify surfaces, such as nanoparticles and microplates, to enhance their biocompatibility and provide functional handles for the immobilization of biomolecules.
Experimental Protocols
The following are detailed methodologies for common applications of Amino-PEG11-Amine.
Two-Step Amide Bond Formation for ADC Synthesis
This protocol describes the conjugation of a drug with a carboxylic acid group to an antibody using Amino-PEG11-Amine as a linker. This is a two-step process where the linker is first attached to the drug, and the resulting conjugate is then reacted with the antibody.
Step 1: Activation of Drug-COOH and Conjugation to Amino-PEG11-Amine
-
Reagents and Materials:
-
Drug containing a carboxylic acid (Drug-COOH)
-
Amino-PEG11-Amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring equipment
-
-
Procedure:
-
Dissolve Drug-COOH (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add a solution of Amino-PEG11-Amine (5 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product (Drug-PEG11-Amine) can be purified by preparative HPLC.
-
Step 2: Conjugation of Drug-PEG11-Amine to an Antibody
-
Reagents and Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG11-Amine (from Step 1)
-
EDC and NHS
-
Desalting column
-
-
Procedure:
-
Activate the carboxyl groups on the antibody by adding EDC (10 equivalents) and NHS (10 equivalents) to the antibody solution.
-
Incubate for 15 minutes at room temperature.
-
Remove excess EDC and NHS using a desalting column equilibrated with PBS.
-
Immediately add the Drug-PEG11-Amine conjugate (5-10 equivalents) to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
-
PROTAC Synthesis via a Double Amide Coupling
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target-binding ligand (Ligand A-COOH) and an E3 ligase-binding ligand (Ligand B-COOH) to Amino-PEG11-Amine.
-
Reagents and Materials:
-
Ligand A-COOH (1 equivalent)
-
t-Boc-NH-PEG11-NH2 (a mono-protected version of the linker)
-
HATU (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ligand B-COOH
-
-
Procedure:
-
First Coupling: Dissolve Ligand A-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes. Add t-Boc-NH-PEG11-NH2 and stir overnight at room temperature. Purify the product (Ligand A-PEG11-NH-Boc) by column chromatography.[1]
-
Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir for 2 hours at room temperature to remove the Boc protecting group. Concentrate the mixture under reduced pressure to obtain Ligand A-PEG11-NH2.[1]
-
Second Coupling: Dissolve Ligand B-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes. Add the deprotected Ligand A-PEG11-NH2 and stir overnight at room temperature.
-
Purification: Purify the final PROTAC by preparative HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described above.
Caption: Two-step synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Modular synthesis of a PROTAC molecule.
Conclusion
Amino-PEG11-Amine is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical properties, and straightforward reactivity make it an ideal building block for the construction of complex biomolecular conjugates. The applications in ADC and PROTAC development highlight its significance in the design of next-generation therapeutics. The provided protocols and workflows serve as a guide for the effective implementation of Amino-PEG11-Amine in various research and development endeavors. As the fields of bioconjugation and targeted drug delivery continue to evolve, the utility of precisely defined linkers like Amino-PEG11-Amine is expected to grow, enabling the creation of novel and more effective therapeutic agents.
